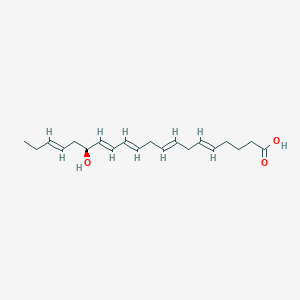

(5E,8E,11E,13E,15S,17E)-15-hydroxyicosa-5,8,11,13,17-pentaenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

15(S)-Hydroxy-eicosapentaenoic acid is a bioactive lipid mediator derived from eicosapentaenoic acid, an omega-3 fatty acid. It is part of the specialized pro-resolving mediators family, which plays a crucial role in resolving inflammation and promoting tissue repair. This compound has garnered significant attention due to its potential therapeutic applications in various inflammatory and metabolic diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15(S)-Hydroxy-eicosapentaenoic acid typically involves the enzymatic oxidation of eicosapentaenoic acid. Lipoxygenases, particularly 15-lipoxygenase, catalyze the oxygenation of eicosapentaenoic acid to produce 15(S)-Hydroxy-eicosapentaenoic acid. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature to mimic the natural enzymatic environment.

Industrial Production Methods

Industrial production of 15(S)-Hydroxy-eicosapentaenoic acid can be achieved through biotechnological processes involving genetically engineered microorganisms that express 15-lipoxygenase. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of 15(S)-Hydroxy-eicosapentaenoic acid. The product is then extracted and purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

15(S)-Hydroxy-eicosapentaenoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex lipid mediators.

Reduction: Reduction reactions can convert it back to eicosapentaenoic acid.

Esterification: It can form esters with alcohols, which may alter its biological activity.

Common Reagents and Conditions

Oxidation: Typically involves reactive oxygen species or enzymatic catalysis.

Reduction: Common reducing agents include hydrogen gas in the presence of a metal catalyst.

Esterification: Requires an alcohol and an acid catalyst, often conducted under mild heating.

Major Products

Oxidation: Leads to the formation of more complex lipid mediators.

Reduction: Produces eicosapentaenoic acid.

Esterification: Results in the formation of esters with varying biological activities.

Scientific Research Applications

15(S)-Hydroxy-eicosapentaenoic acid has a wide range of scientific research applications:

Chemistry: Used as a standard in analytical chemistry for the study of lipid mediators.

Biology: Investigated for its role in cell signaling and inflammation resolution.

Medicine: Explored for its therapeutic potential in treating inflammatory diseases, cardiovascular diseases, and metabolic disorders.

Industry: Utilized in the development of nutraceuticals and functional foods aimed at promoting health and preventing diseases.

Mechanism of Action

15(S)-Hydroxy-eicosapentaenoic acid exerts its effects by binding to specific receptors on cell surfaces, such as G-protein-coupled receptors. This binding activates intracellular signaling pathways that lead to the resolution of inflammation and promotion of tissue repair. Key molecular targets include nuclear factor-kappa B and peroxisome proliferator-activated receptors, which regulate the expression of genes involved in inflammation and metabolism.

Comparison with Similar Compounds

Similar Compounds

15(S)-Hydroxyeicosatetraenoic acid: Another lipid mediator with similar anti-inflammatory properties.

Resolvin E1: Derived from eicosapentaenoic acid and involved in resolving inflammation.

Protectin D1: Derived from docosahexaenoic acid and has anti-inflammatory and neuroprotective effects.

Uniqueness

15(S)-Hydroxy-eicosapentaenoic acid is unique due to its specific enzymatic origin and its potent anti-inflammatory and pro-resolving properties. Unlike other lipid mediators, it is derived from eicosapentaenoic acid, which is abundant in marine oils, making it more accessible for research and therapeutic applications.

Properties

Molecular Formula |

C20H30O3 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(5E,8E,11E,13E,15S,17E)-15-hydroxyicosa-5,8,11,13,17-pentaenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h3-5,8-11,13-14,17,19,21H,2,6-7,12,15-16,18H2,1H3,(H,22,23)/b5-4+,10-8+,11-9+,13-3+,17-14+/t19-/m0/s1 |

InChI Key |

WLKCSMCLEKGITB-MULDSCIVSA-N |

Isomeric SMILES |

CC/C=C/C[C@@H](/C=C/C=C/C/C=C/C/C=C/CCCC(=O)O)O |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Piperidinecarboxylic acid, 2-[1-[3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl]-3-hydroxy-3-azetidinyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B12338182.png)

![(4-methyl-1-piperazinyl)[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Methanone](/img/structure/B12338220.png)

![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride](/img/structure/B12338237.png)

![Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-[[(triphenylmethyl)thio]methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B12338245.png)

![2-(4'-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12338266.png)